4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is a synthetic organic compound that belongs to the class of piperidinol derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- typically involves multi-step organic reactions. The starting materials often include p-chlorophenyl derivatives and cyclopropyl phenyl compounds. The key steps may involve:
Formation of the piperidinol ring: This can be achieved through cyclization reactions.
Introduction of the p-chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the cyclopropyl group: This can be done through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- involves interaction with specific molecular targets in the body. These may include:
Receptors: Binding to specific receptors to exert its effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways to produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidinol derivatives: Compounds with similar piperidinol structures.
p-Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.
Cyclopropyl derivatives: Compounds with cyclopropyl groups.
Uniqueness
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102071-49-8 |
---|---|
Molekularformel |
C20H23Cl2NO |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C20H22ClNO.ClH/c21-17-8-6-16(7-9-17)20(23)10-12-22(13-11-20)19-14-18(19)15-4-2-1-3-5-15;/h1-9,18-19,23H,10-14H2;1H/t18-,19+;/m0./s1 |
InChI-Schlüssel |
ZTOXLRWFSWAPMK-GRTNUQQKSA-N |
Isomerische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)[C@@H]3C[C@H]3C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C3CC3C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.